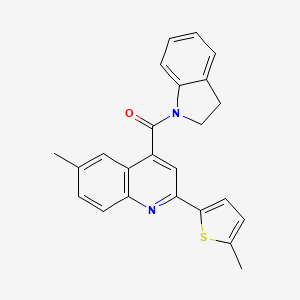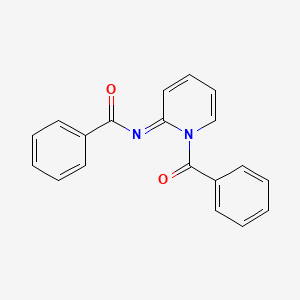
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline
描述
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline, also known as DMQX, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, which is a key player in neuronal communication. The purpose of
作用机制
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in neuronal communication, and its dysregulation has been implicated in a variety of neurological disorders. By blocking the NMDA receptor, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline can modulate neuronal activity and reduce the severity of neurological symptoms.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline has been shown to modulate the activity of other neurotransmitter systems, such as the GABAergic and cholinergic systems. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
实验室实验的优点和局限性
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on the NMDA receptor are well-characterized. Additionally, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline has been extensively studied in animal models, making it a useful tool for preclinical research. However, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline also has several limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline has a relatively short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for research on 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline. One area of interest is the development of more effective formulations for in vivo administration. Another area of interest is the exploration of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of more selective NMDA receptor antagonists, which could potentially have fewer side effects than 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline.
科学研究应用
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and chronic pain. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline has been shown to be effective in reducing the severity and frequency of seizures in animal models of epilepsy. Additionally, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(5-methyl-2-thienyl)quinoline has been shown to have analgesic properties in animal models of chronic pain.
属性
IUPAC Name |
2,3-dihydroindol-1-yl-[6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-15-7-9-20-18(13-15)19(14-21(25-20)23-10-8-16(2)28-23)24(27)26-12-11-17-5-3-4-6-22(17)26/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIRMSYZULIXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC4=CC=CC=C43)C5=CC=C(S5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl[6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-mercapto-3-(3-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268776.png)
![3-(4-chlorobenzyl)-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268785.png)
![2-mercapto-3-(2-methoxybenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268789.png)
![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4268803.png)
![ethyl 5-benzyl-2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268811.png)
![isopropyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4268816.png)
![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4268818.png)
![ethyl 5-benzyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268827.png)
![ethyl 5-benzyl-2-({[(4-methoxybenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268837.png)
![ethyl 5-benzyl-2-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268845.png)

![6-methyl-2-(5-methyl-2-thienyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4268857.png)
![2-(4-ethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7,8-dimethylquinoline](/img/structure/B4268874.png)
![methyl 5-methyl-2-[({[6-methyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4268885.png)